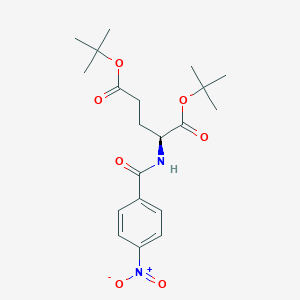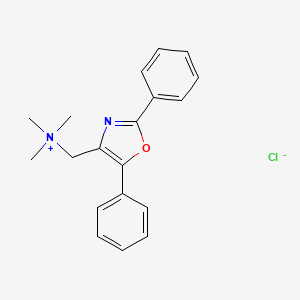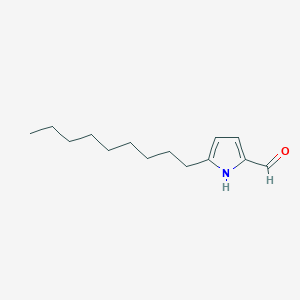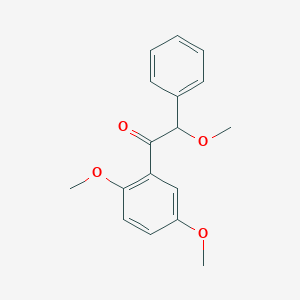
2-(2-Oxoazetidin-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxoazetidin-1-yl)benzoic acid is a chemical compound with a molecular formula of C10H9NO3. It is a derivative of benzoic acid, featuring an azetidinone ring, which is a four-membered lactam.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxoazetidin-1-yl)benzoic acid typically involves the formation of the azetidinone ring through cyclization reactions. One common method involves the condensation of aryl amines with hydroxy benzaldehyde in the presence of ethanol to form Schiff’s bases. These Schiff’s bases are then converted to 2-azetidinone derivatives by reacting with triethylamine dissolved in dioxane and chloroacetyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxoazetidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(2-Oxoazetidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Industry: It may be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxoazetidin-1-yl)benzoic acid involves its interaction with biological targets, particularly enzymes involved in bacterial cell wall synthesis. The azetidinone ring can inhibit these enzymes, leading to antibacterial effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the synthesis of peptidoglycan, an essential component of bacterial cell walls .
Comparación Con Compuestos Similares
Similar Compounds
Penicillins: These antibiotics also contain a β-lactam ring and are used to treat bacterial infections.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenems: Highly effective β-lactam antibiotics used for severe or high-risk bacterial infections.
Monobactams: β-lactam antibiotics that are effective against Gram-negative bacteria.
Uniqueness
2-(2-Oxoazetidin-1-yl)benzoic acid is unique due to its specific structure, which combines the azetidinone ring with a benzoic acid moiety. This combination provides distinct chemical properties and potential biological activities that are not found in other β-lactam antibiotics.
Propiedades
Número CAS |
88072-22-4 |
|---|---|
Fórmula molecular |
C10H9NO3 |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
2-(2-oxoazetidin-1-yl)benzoic acid |
InChI |
InChI=1S/C10H9NO3/c12-9-5-6-11(9)8-4-2-1-3-7(8)10(13)14/h1-4H,5-6H2,(H,13,14) |
Clave InChI |
VJDUFJJJHJXZHH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1=O)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride](/img/structure/B14379328.png)

![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)
![Trimethyl[3-(phenylsulfanyl)undecyl]silane](/img/structure/B14379351.png)

![N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine](/img/structure/B14379362.png)

![2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14379368.png)



